molecular formula C31H27N5O3S B11675401 N'-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11675401
M. Wt: 549.6 g/mol
InChI Key: DXNMHNFEZQAQIP-UZWMFBFFSA-N
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Preparation Methods

The synthesis of N’-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the hydrazide and triazole moieties, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C31H27N5O3S

Molecular Weight

549.6 g/mol

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C31H27N5O3S/c1-38-27-18-17-25(19-28(27)39-2)30-34-35-31(36(30)26-11-7-4-8-12-26)40-21-29(37)33-32-20-22-13-15-24(16-14-22)23-9-5-3-6-10-23/h3-20H,21H2,1-2H3,(H,33,37)/b32-20+

InChI Key

DXNMHNFEZQAQIP-UZWMFBFFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)C5=CC=CC=C5)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)C5=CC=CC=C5)OC

Origin of Product

United States

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